molecular formula C20H16N2O5 B354587 2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid CAS No. 940524-55-0

2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid

Cat. No. B354587
CAS RN: 940524-55-0
M. Wt: 364.4g/mol
InChI Key: DDZPAODNKBWJRA-UHFFFAOYSA-N
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Description

“2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid” is a chemical compound with the CAS number 940524-55-0 . It is used in proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C20H16N2O5 . The InChI code is 1S/C20H16N2O5/c23-18(21-12-15-7-4-10-27-15)13-5-3-6-14(11-13)22-19(24)16-8-1-2-9-17(16)20(25)26/h1-11H,12H2,(H,21,23)(H,22,24)(H,25,26) .

Scientific Research Applications

Structural Analysis and Hydration Studies

  • Hydration and Structural Analysis : Research on the hydration of aniline and benzoic acid reveals insights into the structural aspects of similar compounds in water, indicating how the hydration shell and hydrogen bonding can influence the behavior and reactivity of such molecules (Fedotova & Kruchinin, 2013).

Chemical Reactions and Catalysis

  • Carbonylation Reactions : Studies on the carbonylation of nitrobenzene to methyl phenylcarbamate, catalyzed by palladium-phenanthroline complexes and accelerated by aniline and carboxylic acids, highlight the reactivity of similar compounds in synthetic organic chemistry (Gasperini et al., 2003).

Biochemical Applications

  • Anti-leishmanial and Anti-fungal Effects : New carboxylates have been studied for their potential anti-leishmanial and anti-fungal activities, indicating the biomedical research applications of similar benzoic acid derivatives (Khan et al., 2011).

Materials Science Applications

  • Conducting Copolymers Synthesis : The synthesis of electrically conducting copolymers of aniline with amino benzoic acid via an inverse emulsion pathway, where the solubility and conductivity of the copolymers are tuned by the content of amino benzoic acid, suggests the use of such compounds in developing new materials (Rao & Sathyanarayana, 2002).

Photophysical Properties

  • Lanthanide-based Coordination Polymers : The synthesis and study of lanthanide-based coordination polymers assembled from derivatives of benzoic acids reveal their potential in light harvesting and luminescence, indicating applications in optoelectronic devices and sensors (Sivakumar et al., 2011).

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-[[3-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-18(21-12-15-7-4-10-27-15)13-5-3-6-14(11-13)22-19(24)16-8-1-2-9-17(16)20(25)26/h1-11H,12H2,(H,21,23)(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZPAODNKBWJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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